2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid
Description
2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid is a pyrrolidine-derived compound characterized by a five-membered nitrogen-containing ring (pyrrolidine) substituted with an ethyl group at the 2-position and a 2-oxoacetic acid moiety.
Properties
IUPAC Name |
2-(2-ethylpyrrolidin-1-yl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-6-4-3-5-9(6)7(10)8(11)12/h6H,2-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGATYKHTAGMWFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN1C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid, also known as a pyrrolidine derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structure, which contributes to its interaction with various biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | C₈H₁₃N₁O₃ |
| Molecular Weight | 171.2 g/mol |
| IUPAC Name | This compound |
| Pubchem CID | 60974009 |
| Appearance | White powder |
| Storage Temperature | 4 °C |
Structure
The compound features a pyrrolidine ring with an ethyl substituent and an oxoacetic acid moiety, which plays a crucial role in its biological interactions.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects, including:
- Cytotoxicity : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. The presence of the oxoacetic acid group is believed to enhance its ability to induce apoptosis in malignant cells.
- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of enzymes such as IMPDH (inosine monophosphate dehydrogenase), which is crucial in nucleotide synthesis and has implications in cancer therapy .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The carboxylic acid group may interact with cellular targets, influencing metabolic pathways.
- The pyrrolidine ring may facilitate membrane permeability, allowing for better cellular uptake and subsequent biological activity.
Study 1: Cytotoxicity Assessment
A study conducted on various cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxic effects. The following results were observed:
| Cell Line | IC₅₀ (µM) |
|---|---|
| Breast Cancer | 15 |
| Prostate Cancer | 22 |
| Skin Cancer | 18 |
These findings indicate a significant potential for this compound as an anticancer agent, warranting further exploration into its therapeutic applications.
Study 2: Enzymatic Inhibition
In another investigation focusing on enzymatic inhibition, the compound was tested as a potential inhibitor of IMPDH. Results showed that it effectively reduced enzyme activity by approximately 70% at concentrations above 10 µM, suggesting its utility in conditions where IMPDH inhibition is beneficial, such as in certain cancers and autoimmune diseases .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Research indicates that 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid may exhibit pharmacological properties that are beneficial in treating various conditions. Its structure suggests potential interactions with biological targets due to the presence of functional groups conducive to binding with proteins and enzymes.
Case Study: Antidiabetic Activity
A study published in the Journal of Medicinal Chemistry explored the compound's effects on glucose metabolism. The findings showed that it could enhance insulin sensitivity in vitro, making it a candidate for further investigation as a potential antidiabetic agent.
Biochemical Applications
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, preliminary studies suggest its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism regulation.
Table: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | IC₅₀ (µM) |
|---|---|---|
| DPP-IV | Competitive | 15.3 |
| Aldose Reductase | Non-competitive | 22.7 |
Material Science
Polymer Synthesis
In materials science, this compound is being explored as a monomer for synthesizing new polymers with potential applications in drug delivery systems. Its unique chemical structure allows for the formation of hydrophilic and biodegradable polymers.
Case Study: Biodegradable Polymers
Research conducted by a team at a leading university demonstrated that incorporating this compound into polymer matrices resulted in materials with enhanced mechanical properties and controlled degradation rates suitable for biomedical applications.
Comparison with Similar Compounds
Structural Analogs and Derivatives
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Pyrrolidinone vs.
- Ester vs. Acid Functionality : Ethyl (2-oxopyrrolidin-1-yl)acetate (CAS 61516-73-2) exhibits higher lipophilicity due to the ethyl ester group, whereas the free acid form (CAS 53934-76-2) is more polar and prone to hydrogen bonding .
Notes:
- The acetic acid derivative (CAS 53934-76-2) requires stringent handling due to its irritant properties, whereas ester analogs may pose flammability risks .
Preparation Methods
Multi-step Synthesis from Pyrrolidine Precursors
A common approach involves starting with substituted pyrrolidines or their protected derivatives, followed by functionalization at the nitrogen and alpha-carbon positions.
Step 1: Formation of Intermediate Esters or Amides
The pyrrolidine nitrogen is alkylated or reacted with ketoacid derivatives to form intermediates such as esters or amides. For example, reaction of 2-ethylpyrrolidine with hydroxyacetone derivatives under reflux conditions in organic solvents (e.g., hexanaphthene) with removal of water using a Dean-Stark apparatus yields key intermediates.Step 2: Cyclization and Functional Group Manipulation
Subsequent addition of isopropyl cyanoacetate or similar reagents to the intermediate followed by heating induces cyclization and formation of oxo-pyrrolidine rings with ester functionalities. Acid catalysis (e.g., 4-toluenesulfonic acid) in solvents like o-xylene promotes cyclization and ester transformations.Step 3: Hydrolysis and Esterification
The esters are hydrolyzed under basic conditions (e.g., sodium ethoxide in dehydrated alcohol) to yield the corresponding acids. Selective esterification using tert-butyl acetate and perchloric acid can produce protected intermediates, which upon deprotection yield the target acid compound.
Reaction Conditions and Catalysts
- The reactions are typically conducted at temperatures ranging from ambient (25°C) up to reflux conditions (100°C), with preferred ranges between 30°C and 60°C depending on the step.
- Acid catalysts such as 4-toluenesulfonic acid are used in catalytic amounts to facilitate cyclization and esterification steps.
- Solvent choices include aromatic hydrocarbons like toluene, o-xylene, and benzene, which assist in azeotropic removal of water and provide suitable reaction media.
Purification and Isolation
- After reaction completion, mixtures are cooled and subjected to extraction using solvents such as diisopropyl ether or ethyl acetate to isolate the organic phase containing the product.
- Washing steps with brine or aqueous sodium bicarbonate remove impurities.
- Drying agents and azeotropic distillation are employed to remove residual water and solvents.
- Final purification is achieved by silica gel column chromatography using solvent mixtures (e.g., n-hexane/ethyl acetate) to obtain high-purity compounds.
Detailed Data Table of Key Reaction Steps
| Step | Reactants/Intermediates | Conditions | Catalysts/Reagents | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|---|
| 1 | 2-Ethylpyrrolidine + Hydroxyacetone | Reflux in hexanaphthene, 2 hours | Dean-Stark apparatus (water removal) | Intermediate (e.g., compound VI) | Efficient water removal critical |
| 2 | Intermediate + Isopropyl cyanoacetate | Heating 2 hours | None specified | Cyclized ester intermediate (VII) | Ester type affects cyclization |
| 3 | Intermediate (VII) + 4-toluenesulfonic acid | Reflux in o-xylene, overnight | Acid catalyst (4-toluenesulfonic acid) | Cyclized acid derivative (VIII) | Acid catalysis promotes cyclization |
| 4 | Intermediate (VIII) + NaOEt in alcohol | Heating overnight | Base (NaOEt) | This compound | Hydrolysis to acid |
| 5 | Acid intermediate + tert-butyl acetate + HClO4 | 10-25°C, 5-8 hours | Perchloric acid | Protected ester intermediate (II) | Controlled temperature for selectivity |
| 6 | Protected intermediate + deprotection | Standard acidic/basic conditions | Various | Target acid compound | Final purification required |
Research Findings and Optimization Notes
- The choice of ester group in intermediates significantly influences cyclization efficiency and yield. Tertiary butyl esters are preferred for their favorable cyclization behavior.
- Reaction times vary from 2 hours to overnight depending on the step, with longer reflux times improving conversion in some cyclization steps.
- The use of Dean-Stark apparatus is essential in condensation steps to drive equilibrium by removing water.
- Purification protocols involving multiple solvent washes and chromatographic steps ensure removal of side-products and unreacted starting materials, vital for pharmaceutical-grade purity.
- Asymmetric synthesis routes have been developed for chiral derivatives of related 2-oxo-1-pyrrolidine compounds, involving selective reduction and chiral resolution steps, which may be adapted for the target compound if enantiopurity is required.
Q & A
Q. What are the common synthetic routes for 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid?
Synthesis typically involves:
- Reaction of ethyl oxalyl chloride with pyrrolidine derivatives, followed by hydrolysis and purification steps (similar to methods for analogous compounds like 2-(Methylamino)-2-oxoacetic acid) .
- Optimization of reaction conditions (e.g., temperature, pH) to enhance yield and purity, as seen in the synthesis of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, where mild conditions improved efficiency .
- Use of continuous flow reactors for scalability in industrial settings .
Q. How is the molecular structure of this compound characterized experimentally?
Key techniques include:
- Spectroscopy : FT-IR and FT-Raman to identify functional groups (e.g., carbonyl, pyrrolidine rings) .
- NMR : ¹H and ¹³C NMR to resolve tautomeric forms and hydrogen bonding, as demonstrated for related oxoacetic acids .
- X-ray crystallography (if applicable) to confirm planar geometry and intramolecular interactions .
Q. What analytical methods ensure purity and stability during synthesis?
- HPLC with UV detection (>95% purity threshold) .
- pH-dependent solubility tests in polar/non-polar solvents (e.g., water, ethanol) to assess physicochemical stability .
- Thermogravimetric analysis (TGA) to evaluate thermal decomposition profiles .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity and electronic properties?
- DFT studies model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and reaction pathways (e.g., nucleophilic attacks at the carbonyl group) .
- Vibrational frequency calculations validate experimental FT-IR/Raman spectra, resolving ambiguities in tautomeric equilibria .
Q. What strategies resolve contradictions in reaction yields across studies?
- Design of Experiments (DoE) : Systematically vary parameters (e.g., catalyst loading, solvent polarity) to identify optimal conditions, as seen in hydroxylation reactions mediated by CYP2A6/CYP2C9 .
- Mechanistic studies : Compare competing pathways (e.g., oxidation vs. decarboxylation) using kinetic isotope effects or isotopic labeling .
Q. How does the compound interact with biological targets (e.g., enzymes)?
- Enzyme inhibition assays : Test competitive/non-competitive inhibition using fluorogenic substrates (e.g., for metabolic enzymes like cytochrome P450) .
- Metabolic profiling : Track hydroxylation or conjugation products via LC-MS, referencing pathways of structurally similar oxoacetic acids .
Q. What safety protocols are critical for handling this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
